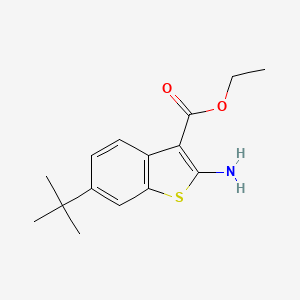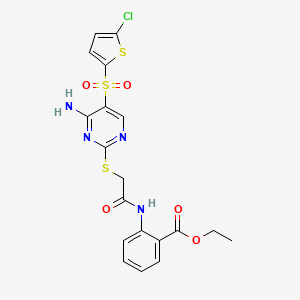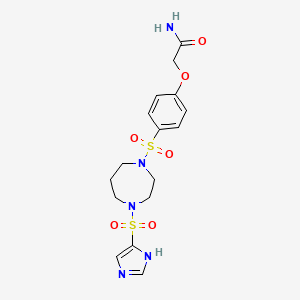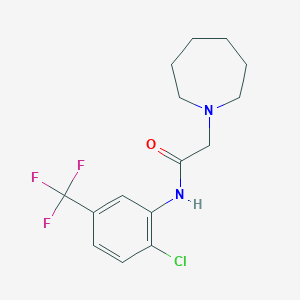![molecular formula C18H22ClN5O B2760417 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923196-59-2](/img/structure/B2760417.png)
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine, commonly known as CBP-307, is a novel small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit potent pharmacological activity in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
This compound is part of a chemical series that has been explored for its diverse pharmacological properties. For instance, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with notable pharmacological profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975). This suggests potential for this compound in various therapeutic applications.
Reaction and Synthesis Studies
The compound is also involved in complex chemical reactions. Takamizawa et al. (1968) investigated reactions of similar compounds, offering insights into their chemical behavior and potential for creating new compounds (Takamizawa et al., 1968).
Antimicrobial Activities
In the realm of antimicrobial research, Bektaş et al. (2007) synthesized novel triazole derivatives, indicating the potential antimicrobial properties of related compounds (Bektaş et al., 2007). This highlights the compound's relevance in developing new antimicrobial agents.
Antiproliferative Activities
Parveen et al. (2017) synthesized compounds with structures related to this chemical, demonstrating significant anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017). This indicates its potential use in cancer research.
Hypoglycemic Agents
In the study of diabetes, Song et al. (2011) synthesized derivatives that acted as dual-acting hypoglycemic agents, indicating possible applications of similar compounds in diabetes treatment (Song et al., 2011).
Lipoxygenase Inhibitors
Asghari et al. (2015) designed and synthesized compounds as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions (Asghari et al., 2015).
Antibacterial and Antifungal Activities
Sharma et al. (2014) synthesized novel derivatives showing significant antibacterial and antifungal activity, suggesting potential applications in combating infections (Sharma et al., 2014).
Polymer Chemistry
In the field of polymer chemistry, Wang et al. (2005) investigated Michael addition polymerizations involving similar amines, contributing to the development of new polymeric materials (Wang et al., 2005).
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQMNXGXPVEMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2760340.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2760344.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]methanesulfonamide](/img/structure/B2760347.png)
![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)
![2-Butyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760352.png)


![Ethyl 4-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2760355.png)